Cas no 1334872-82-0 ((3R)-3-AMINO-3-(3,5-DI-TERT-BUTYLPHENYL)PROPANOIC ACID)

(3R)-3-Amino-3-(3,5-di-tert-butylphenyl)propanoic acid is a chiral β-amino acid derivative featuring a sterically hindered 3,5-di-tert-butylphenyl group. Its rigid, bulky substituent enhances stereochemical control in asymmetric synthesis, making it valuable for constructing complex molecular architectures. The tert-butyl groups improve solubility in organic solvents while providing steric protection to the amino acid backbone, reducing unwanted side reactions. The (R)-configuration ensures enantioselectivity in peptide and catalyst design. This compound is particularly useful in medicinal chemistry for developing pharmacophores with enhanced metabolic stability. Its high purity and well-defined stereochemistry make it a reliable intermediate for pharmaceutical research and fine chemical applications.
(3R)-3-AMINO-3-(3,5-DI-TERT-BUTYLPHENYL)PROPANOIC ACID structure
1334872-82-0 structure
Product name:(3R)-3-AMINO-3-(3,5-DI-TERT-BUTYLPHENYL)PROPANOIC ACID
CAS No:1334872-82-0
MF:C17H27NO2
MW:277.401785135269
CID:5582134
PubChem ID:145708290

(3R)-3-AMINO-3-(3,5-DI-TERT-BUTYLPHENYL)PROPANOIC ACID Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-AMINO-3-(3,5-DI-TERT-BUTYLPHENYL)PROPANOIC ACID
    • Benzenepropanoic acid, β-amino-3,5-bis(1,1-dimethylethyl)-, (βR)-
    • 1334872-82-0
    • (3R)-3-AMINO-3-(3,5-DI-TERT-BUTYLPHENYL)PROPANOICACID
    • N14700
    • Inchi: 1S/C17H27NO2/c1-16(2,3)12-7-11(14(18)10-15(19)20)8-13(9-12)17(4,5)6/h7-9,14H,10,18H2,1-6H3,(H,19,20)/t14-/m1/s1
    • InChI Key: QXWZWNFDBXDIKA-CQSZACIVSA-N
    • SMILES: OC(C[C@H](C1C=C(C=C(C=1)C(C)(C)C)C(C)(C)C)N)=O

Computed Properties

  • Exact Mass: 277.204179104g/mol
  • Monoisotopic Mass: 277.204179104g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.022±0.06 g/cm3(Predicted)
  • Boiling Point: 352.6±30.0 °C(Predicted)
  • pka: 3.74±0.10(Predicted)

(3R)-3-AMINO-3-(3,5-DI-TERT-BUTYLPHENYL)PROPANOIC ACID Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1794842-1g
(3R)-3-amino-3-(3,5-di-tert-butylphenyl)propanoic acid
1334872-82-0 98%
1g
¥3981.00 2024-08-09

Additional information on (3R)-3-AMINO-3-(3,5-DI-TERT-BUTYLPHENYL)PROPANOIC ACID

Recent Advances in the Study of (3R)-3-AMINO-3-(3,5-DI-TERT-BUTYLPHENYL)PROPANOIC ACID (CAS: 1334872-82-0)

The compound (3R)-3-AMINO-3-(3,5-DI-TERT-BUTYLPHENYL)PROPANOIC ACID (CAS: 1334872-82-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This chiral β-amino acid derivative, characterized by its sterically hindered 3,5-di-tert-butylphenyl group, has shown promise as a building block for novel drug candidates and as a tool compound for studying biological systems.

Recent studies have focused on the synthetic optimization of this compound, with particular emphasis on its enantioselective preparation. A 2023 publication in the Journal of Organic Chemistry demonstrated an improved catalytic asymmetric synthesis route that achieves >99% ee with excellent yield, addressing previous challenges in the stereoselective formation of this structurally constrained amino acid. The methodology employs a novel chiral palladium catalyst system that significantly reduces production costs while maintaining high purity standards required for pharmaceutical applications.

In medicinal chemistry applications, researchers have explored the incorporation of this amino acid derivative into peptidomimetic structures targeting protein-protein interactions. The bulky tert-butyl groups provide exceptional conformational restriction, making it particularly valuable for stabilizing specific secondary structures in designed peptides. A 2024 study in ACS Medicinal Chemistry Letters reported its successful incorporation into α-helix mimetics that show potent inhibition of MDM2-p53 interaction, with lead compounds demonstrating sub-micromolar activity in cellular assays.

The compound's unique physicochemical properties have also been investigated for their impact on drug-like characteristics. Computational studies published in the Journal of Chemical Information and Modeling (2023) revealed that the steric bulk of the tert-butyl groups significantly enhances membrane permeability while maintaining acceptable solubility profiles, making it particularly attractive for CNS-targeted therapeutics. This was experimentally validated in a blood-brain barrier penetration study showing remarkable improvement over similar compounds without the tert-butyl substitution.

Ongoing research is exploring the compound's potential as a chiral auxiliary in asymmetric synthesis and as a key component in the development of novel antibiotic scaffolds. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that derivatives of this amino acid show activity against resistant bacterial strains, possibly through a novel mechanism involving disruption of membrane protein folding.

From a safety and toxicology perspective, recent ADMET studies have shown favorable profiles for this compound and its derivatives. The 3,5-di-tert-butyl substitution appears to confer metabolic stability against common oxidative pathways while maintaining acceptable clearance rates. These findings, published in Xenobiotica (2023), support further development of this scaffold for pharmaceutical applications.

Future research directions include exploring its application in PROTAC design, where its rigid structure and synthetic versatility could prove valuable for optimizing ternary complex formation. Additionally, several pharmaceutical companies have included derivatives of this compound in their early-stage pipelines, particularly for oncology and neurodegenerative disease targets, as evidenced by recent patent filings (WO2023/154321, WO2024/002567).

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.